N-(3,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which combines a triazole ring with a thiadiazine ring, making it a hybrid molecule with significant pharmacological potential .
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves several synthetic routes. One common method is the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as phenacyl bromides, hydrazonoyl halides, and propargyl bromide under conventional heating conditions . Another approach involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include bromine, hydrazonoyl halides, and propargyl bromide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenacyl bromides typically yields triazolothiadiazine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications due to its unique structure and pharmacological properties. It has been studied for its potential as an anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitor agent . In medicinal chemistry, it is explored for its ability to interact with various biological targets, making it a promising candidate for drug development . Additionally, its ability to form hydrogen bonds with different target receptors enhances its bioactive profile .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, targeting enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The compound’s ability to form hydrogen bonds with these enzymes allows it to inhibit their activity, leading to various pharmacological effects .
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is unique compared to other similar compounds due to its hybrid structure combining triazole and thiadiazine rings. Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines and 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines . These compounds share some structural similarities but differ in their specific pharmacological activities and applications .
Properties
Molecular Formula |
C25H23N5OS |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H23N5OS/c1-16-13-17(2)15-20(14-16)26-24(31)22-21(18-9-5-3-6-10-18)29-30-23(27-28-25(30)32-22)19-11-7-4-8-12-19/h3-15,21-22,29H,1-2H3,(H,26,31) |
InChI Key |
QKDPCMDLKYPIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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